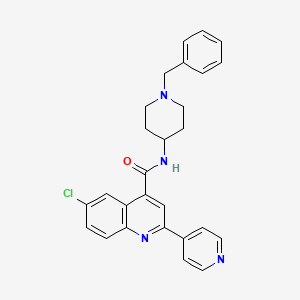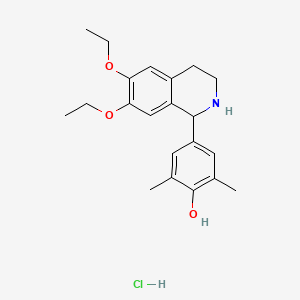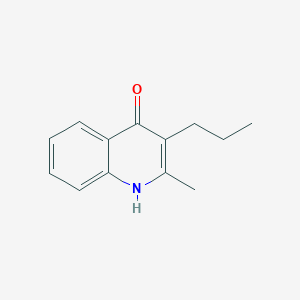![molecular formula C28H43N5OS B10796346 1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(4-piperidin-1-ylpiperidin-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B10796346.png)
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(4-piperidin-1-ylpiperidin-1-yl)propyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV019780 is a compound identified from the Medicines for Malaria Venture (MMV) malaria box, which contains diverse drug-like and probe-like compounds with confirmed in vitro activity against Plasmodium falciparum . This compound has shown promising antischistosomal activity, making it a potential candidate for the development of new treatments for schistosomiasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for MMV019780 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Chemical Reactions Analysis
Types of Reactions
MMV019780 can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to a double or triple bond.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Addition reagents: Hydrogen gas, halogens.
Major Products
The major products formed from these reactions depend on the specific functional groups present in MMV019780 and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
MMV019780 has several scientific research applications, including:
Chemistry: Used as a reference compound for studying the structure-activity relationship of antischistosomal agents.
Mechanism of Action
The mechanism of action of MMV019780 involves its interaction with specific molecular targets in Schistosoma mansoni. It is believed to interfere with the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that MMV019780 may inhibit key enzymes or disrupt critical cellular processes in the parasite .
Comparison with Similar Compounds
MMV019780 can be compared with other similar compounds identified from the MMV malaria box, such as:
N,N’-diarylurea: Another compound with promising antischistosomal activity.
2,3-dianilinoquinoxaline: A compound with similar pharmacokinetic profiles and low cytotoxic potential.
These compounds share similar chemical structures and biological activities, but MMV019780 is unique in its specific interactions with the parasite and its potential for further development as a therapeutic agent .
Properties
Molecular Formula |
C28H43N5OS |
|---|---|
Molecular Weight |
497.7 g/mol |
IUPAC Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(4-piperidin-1-ylpiperidin-1-yl)propyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C28H43N5OS/c1-21-19-22(2)26-25(20-21)35-28(30-26)33-17-7-23(8-18-33)27(34)29-11-6-12-31-15-9-24(10-16-31)32-13-4-3-5-14-32/h19-20,23-24H,3-18H2,1-2H3,(H,29,34) |
InChI Key |
ILZUZHCKWZMMBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCC(CC3)C(=O)NCCCN4CCC(CC4)N5CCCCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B10796266.png)
![6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B10796283.png)
![N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B10796296.png)

![N'-(8-bromo-5H-pyrimido[5,4-b]indol-4-yl)-N,N-diethylethane-1,2-diamine](/img/structure/B10796306.png)
![7-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-(propan-2-yloxymethyl)quinolin-8-ol](/img/structure/B10796315.png)
![5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B10796319.png)
![2-[[9-[(2-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenol](/img/structure/B10796322.png)
![N-cyclopentyl-4-[4-[[3-(trifluoromethyl)phenyl]methylamino]piperidin-1-yl]benzamide](/img/structure/B10796326.png)

![N-[4-(1H-indol-2-yl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B10796338.png)
![5-(2-hydroxy-4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10796344.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(3-methoxyphenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10796351.png)

